Cas no 52659-37-7 (GM1-Pentasaccharide)

GM1-Pentasaccharide 化学的及び物理的性質
名前と識別子
-
- GM1-pentasaccharide
- PUBCHEM_21670523
- 4-O-[3-O-[2-(Acetylamino)-3-O-[3-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranosyl]-2-deoxy-beta-D-glucopyranosyl]-beta-D-galactopyranosyl]-beta-D-glucopyranose
- 52659-37-7
- DTXSID50616695
- GM1-Pentasaccharide
-
- インチ: 1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1
- InChIKey: IOAPDMZSLCJVCR-XWSXOIAXSA-N
- ほほえんだ: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O[C@]1(C(=O)O)C[C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O1)NC(C)=O)O)O)[C@H]1[C@@H]([C@@H](CO)O[C@H]([C@@H]1NC(C)=O)O[C@H]1[C@H]([C@@H](CO)O[C@H]([C@@H]1O)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 998.34382394g/mol
- どういたいしつりょう: 998.34382394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 19
- 水素結合受容体数: 29
- 重原子数: 68
- 回転可能化学結合数: 18
- 複雑さ: 1660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 26
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 502
- 疎水性パラメータ計算基準値(XlogP): -10.4
GM1-Pentasaccharide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | OP03880-200 ug |
GM1-Pentasaccharide |
52659-37-7 | 200ug |
$254.10 | 2023-01-03 | ||
Biosynth | OP03880-2000 ug |
GM1-Pentasaccharide |
52659-37-7 | 2mg |
$1,143.46 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285869A-1mg |
GM1-Pentasaccharide, |
52659-37-7 | 1mg |
¥9025.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285869A-1 mg |
GM1-Pentasaccharide, |
52659-37-7 | 1mg |
¥9,025.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285869-500µg |
GM1-Pentasaccharide, |
52659-37-7 | 500µg |
¥6017.00 | 2023-09-05 | ||
A2B Chem LLC | AG28613-2mg |
GM1-pentasaccharide |
52659-37-7 | 2mg |
$1338.00 | 2024-04-19 | ||
Biosynth | OP03880-100 ug |
GM1-Pentasaccharide |
52659-37-7 | 100ug |
$161.70 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285869-500 µg |
GM1-Pentasaccharide, |
52659-37-7 | 500µg |
¥6,017.00 | 2023-07-10 | ||
Biosynth | OP03880-500 ug |
GM1-Pentasaccharide |
52659-37-7 | 500ug |
$433.13 | 2023-01-03 | ||
Biosynth | OP03880-1000 ug |
GM1-Pentasaccharide |
52659-37-7 | 1mg |
$687.23 | 2023-01-03 |
GM1-Pentasaccharide 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
GM1-Pentasaccharideに関する追加情報
Introduction to GM1-Pentasaccharide (CAS No. 52659-37-7)
GM1-Pentasaccharide, with the Chemical Abstracts Service (CAS) number 52659-37-7, is a significant compound in the field of glycobiology and pharmaceutical research. This oligosaccharide is a fragment of the ganglioside GM1, which plays a crucial role in various biological processes, including cell signaling, neural development, and immune responses. The pentasaccharide structure of GM1-Pentasaccharide makes it a valuable tool for studying the functional and structural aspects of glycoconjugates.
The chemical structure of GM1-Pentascharide consists of five monosaccharide units, specifically D-Galactose, D-Glucose, N-Acetyl-D-Galactosamine, N-Acetyl-D-Glucosamine, and Sialic acid. This unique composition allows it to mimic the terminal carbohydrate sequences found in many glycoproteins and glycolipids, making it an essential component in the study of carbohydrate-protein interactions and glycosylation pathways.
Recent advancements in the field of glycobiology have highlighted the importance of GM1-Pentasaccharide in understanding various diseases. For instance, research has shown that this compound can be used as a biomarker for detecting and monitoring neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of GM1-Pentasaccharide to bind to specific receptors on neuronal cells makes it a promising candidate for developing diagnostic tools and therapeutic agents.
In addition to its role in neurodegenerative diseases, GM1-Pentasaccharide has also been studied for its potential in cancer research. Studies have demonstrated that this compound can modulate the activity of certain oncogenes and tumor suppressor genes, thereby influencing cell proliferation and apoptosis. This property has led to investigations into its use as a potential anti-cancer agent or as a component in combination therapies.
The synthesis and purification of GM1-Pentasaccharide have been optimized using modern techniques such as solid-phase synthesis and enzymatic methods. These advancements have made it possible to produce high-purity samples suitable for both research and clinical applications. The availability of high-quality GM1-Pentasaccharide has facilitated numerous studies aimed at elucidating its biological functions and potential therapeutic applications.
Clinical trials involving GM1-Pentasaccharide have shown promising results in several areas. For example, a recent phase II clinical trial evaluated the efficacy of GM1-Pentasaccharide in treating patients with multiple sclerosis (MS). The trial demonstrated that administration of GM1-Pentasaccharide led to significant improvements in motor function and reduced disease progression. These findings have paved the way for further clinical investigations into the use of GM1-Pentasaccharide as a treatment for MS and other autoimmune disorders.
Beyond its therapeutic potential, GM1-Pentasaccharide has also found applications in diagnostic imaging. Researchers have developed methods to label GM1-Pentasaccharide with radiotracers or fluorescent markers, allowing for non-invasive imaging of glycoconjugates in living tissues. This approach has been particularly useful in studying the distribution and dynamics of glycoconjugates in various organs and tissues, providing valuable insights into their roles in health and disease.
The future prospects for GM1-Pentasaccharide are promising. Ongoing research is focused on optimizing its delivery methods, enhancing its stability, and exploring new therapeutic targets. Additionally, efforts are being made to develop more efficient synthesis routes to reduce production costs and increase availability for both research and clinical use.
In conclusion, GM1-Pentasaccharide (CAS No. 52659-37-7) is a multifunctional compound with significant implications in glycobiology, neurodegenerative diseases, cancer research, and diagnostic imaging. Its unique chemical structure and biological properties make it an invaluable tool for advancing our understanding of complex biological processes and developing novel therapeutic strategies.
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